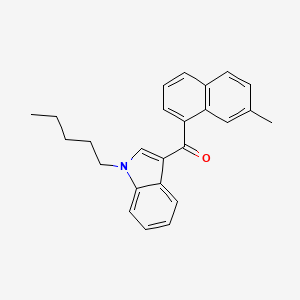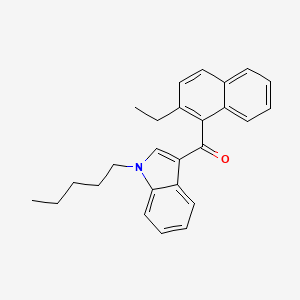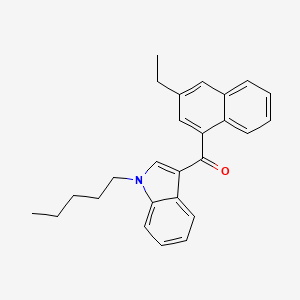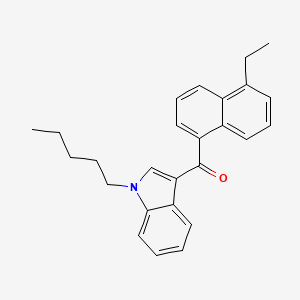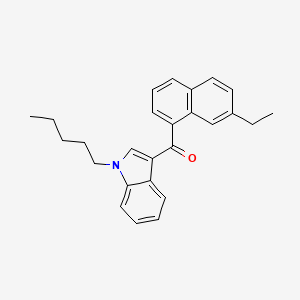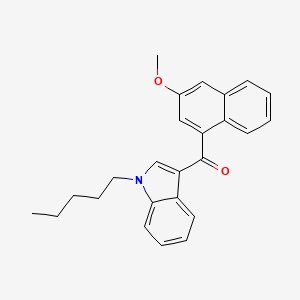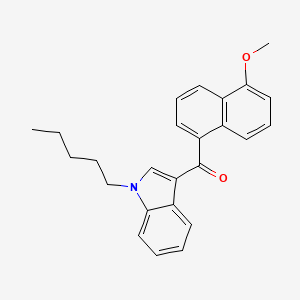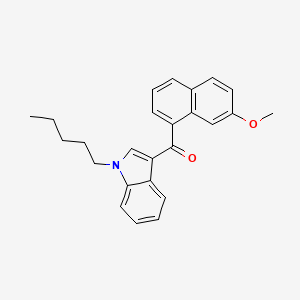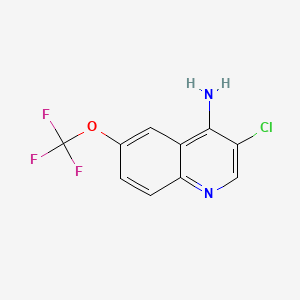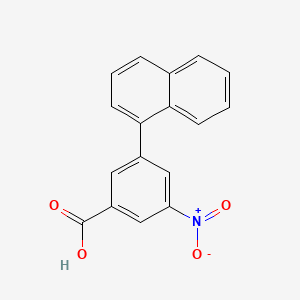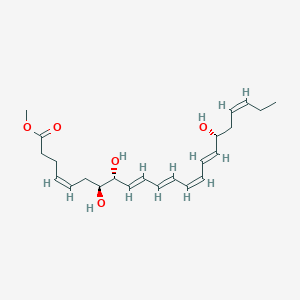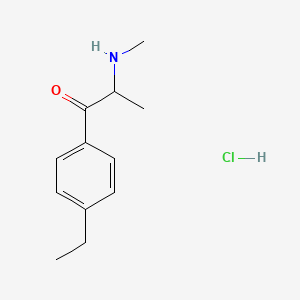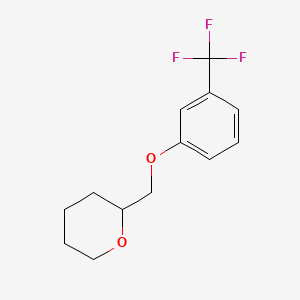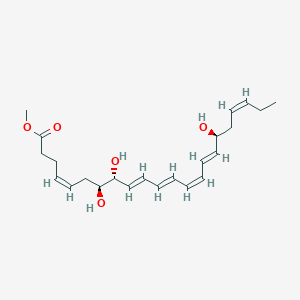
RvD1-ME
Übersicht
Beschreibung
Resolvin D1 (RvD1) is an endogenous lipid mediator derived from docosahexaenoic acid . It has significant anti-inflammatory properties . RvD1-ME is a stable analogue of resolvin D1 .
Chemical Reactions Analysis
RvD1 has been shown to reduce the levels of inflammatory factors in lung tissue, promote the anti-inflammatory M2 phenotype, and enhance the phagocytic function of recruited macrophages to alleviate acute lung injury . It increases the apoptosis of recruited macrophages partly via the FasL-FasR/caspase-3 signaling pathway .
Wissenschaftliche Forschungsanwendungen
Corneal Epithelial Wound Healing in Diabetic Mice : RvD1 was found to promote regeneration of the corneal epithelium in diabetic mice. This included reactivation of signaling related to regeneration of the epithelium and inflammation resolution. It also directly attenuated the accumulation of reactive oxygen species and enhanced glutathione synthesis, thus reactivating the Nrf2-ARE signaling pathway impaired in diabetic mice's corneal epithelium (Zhang et al., 2018).
Regulation of Inflammatory and Catabolic Mediators in Osteoarthritis : In human osteoarthritis chondrocytes, RvD1 showed beneficial effects by stifling IL-1β-induced cyclooxygenase 2, prostaglandin E2, inducible nitric oxide synthase, nitric oxide, and matrix metalloproteinase-13. This highlights its potential as a valuable agent in the prevention of osteoarthritis (Benabdoune et al., 2016).
Reducing Cancer Growth through Immune Response Modulation : RvD1 was found to decrease the proliferation of human and mouse HPV-positive cancer cells through stimulation of neutrophil anti-tumor activities. This included stimulating a neutrophil-dependent recruitment of classical monocytes with potent anti-tumor actions (Mattoscio et al., 2021).
Bone Regeneration in Rat Calvarial Defect Model : RvD1 enhanced bone formation and vascularization in rat calvarial defects, indicating its potential application in bone regeneration therapies (Jiang et al., 2022).
Inflammation Resolution in Human Visceral Adipose Tissue : RvD1 was found to promote the resolution of inflammation in human visceral adipose tissue from obese patients, suggesting potential therapeutic implications in obesity-related insulin resistance and other metabolic complications (Titos et al., 2016).
Protective Actions in Inflammatory Arthritis and Bone Disorders : RvD1 showed anti-arthritic potential in vitro and in vivo, preventing bone resorption and other pathophysiological changes associated with arthritis, highlighting its clinical relevance for the treatment of inflammatory arthritis and related bone disorders (Benabdoun et al., 2019).
Inhibiting Diabetic Retinopathy : RvD1 was found to play a protective role in streptozotocin-induced diabetic retinopathy in rats by inhibiting the level of activation of the NLRP3 inflammasome and associated cytokine production, suggesting its effectiveness in the treatment of diabetic retinopathy (Yin et al., 2017).
Eigenschaften
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-ZXQGQRHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resolvin D1 methyl ester | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



